molecular formula C21H18 B14399017 4,7-Diphenyl-3a,7a-dihydro-1H-indene CAS No. 88044-02-4

4,7-Diphenyl-3a,7a-dihydro-1H-indene

Cat. No.: B14399017
CAS No.: 88044-02-4
M. Wt: 270.4 g/mol
InChI Key: YTSSYINFKHORAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Diphenyl-3a,7a-dihydro-1H-indene is an organic compound with the molecular formula C20H16 It is a derivative of indene, characterized by the presence of two phenyl groups attached to the 4 and 7 positions of the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Diphenyl-3a,7a-dihydro-1H-indene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylacetylene with cyclopentadiene in the presence of a catalyst such as palladium or nickel. The reaction is carried out under an inert atmosphere, often at elevated temperatures, to facilitate the formation of the indene ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Diphenyl-3a,7a-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons

Scientific Research Applications

4,7-Diphenyl-3a,7a-dihydro-1H-indene has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,7-Diphenyl-3a,7a-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to engage in various chemical reactions, influencing its biological and chemical activities. For instance, its ability to undergo oxidation and reduction reactions can modulate its interaction with biological molecules, potentially affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
  • 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
  • 4-Cyclohexene-1,2-dicarboxylic anhydride, 3,6-diphenyl-

Uniqueness

4,7-Diphenyl-3a,7a-dihydro-1H-indene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

88044-02-4

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

4,7-diphenyl-3a,7a-dihydro-1H-indene

InChI

InChI=1S/C21H18/c1-3-8-16(9-4-1)18-14-15-19(17-10-5-2-6-11-17)21-13-7-12-20(18)21/h1-12,14-15,20-21H,13H2

InChI Key

YTSSYINFKHORAL-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(=CC=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.